5-phenyl-1-[2-(propan-2-yl)phenyl]-1H-imidazole-2-thiol
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Overview
Description
5-Phenyl-1-[2-(propan-2-yl)phenyl]-1H-imidazole-2-thiol (also known as PIPT) is a novel synthetic compound that has recently been studied for its potential applications in scientific research. PIPT has been found to have a variety of biochemical and physiological effects, and has been used in numerous laboratory experiments.
Scientific Research Applications
PIPT has been used in a variety of scientific research applications. It has been used as a tool to study cell signaling pathways, as a potential therapeutic agent for the treatment of cancer, and as an anti-inflammatory agent. It has also been used to study the effects of oxidative stress on cells, and to investigate the role of PIPT in the regulation of gene expression.
Mechanism of Action
Target of Action
It is known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
In the human liver, flavin-containing monooxygenase 3 (FMO3) deaminates amphetamines into phenylacetone, which is non-toxic to humans .
Pharmacokinetics
It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities .
Action Environment
It is known that the solubility of imidazole derivatives in water and other polar solvents can influence their action .
Advantages and Limitations for Lab Experiments
The use of PIPT in laboratory experiments has several advantages. It is easy to synthesize and can be used in a variety of experiments. It has also been found to have a variety of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. The main limitation of using PIPT in laboratory experiments is that its mechanism of action is not yet fully understood, making it difficult to predict the effects it will have on a given system.
Future Directions
There are several potential future directions for further research into the use of PIPT. These include further investigation into its mechanism of action, its effects on different cell types, and its potential therapeutic applications. Additional studies could also be conducted to explore the potential of PIPT as an antioxidant and its ability to reduce inflammation and oxidative stress. Finally, further research could be conducted to investigate the potential of PIPT as a tool for gene expression regulation.
Synthesis Methods
The synthesis of PIPT begins with the reaction of 2-(2-aminophenyl)-1H-imidazole-4-carboxylic acid with 3-chloropropylamine. This reaction produces an intermediate, which is then treated with thiourea and hydrochloric acid to yield PIPT. The overall reaction is shown in Figure 1.
properties
IUPAC Name |
4-phenyl-3-(2-propan-2-ylphenyl)-1H-imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S/c1-13(2)15-10-6-7-11-16(15)20-17(12-19-18(20)21)14-8-4-3-5-9-14/h3-13H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUDRTFUKOHJJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2C(=CNC2=S)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.